molecular formula C18H20N2O5S2 B2628935 N-(4-(methylsulfonyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 938037-41-3

N-(4-(methylsulfonyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2628935
CAS No.: 938037-41-3
M. Wt: 408.49
InChI Key: CMKCJWFYBIVRHN-UHFFFAOYSA-N
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Description

N-(4-(methylsulfonyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a benzamide derivative characterized by two distinct sulfonyl substituents: a methylsulfonyl group on one phenyl ring and a pyrrolidin-1-ylsulfonyl group on the adjacent benzamide core. This compound’s molecular formula is C₁₉H₂₁N₃O₅S₂, with a molecular weight of 435.5 g/mol.

Properties

IUPAC Name

N-(4-methylsulfonylphenyl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S2/c1-26(22,23)16-10-6-15(7-11-16)19-18(21)14-4-8-17(9-5-14)27(24,25)20-12-2-3-13-20/h4-11H,2-3,12-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMKCJWFYBIVRHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(methylsulfonyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps:

    Formation of the methylsulfonylphenyl intermediate: This step involves the sulfonation of a phenyl ring with methylsulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the pyrrolidin-1-ylsulfonylbenzamide intermediate: This step involves the reaction of a benzamide derivative with pyrrolidine and sulfonyl chloride under basic conditions.

    Coupling of intermediates: The final step involves coupling the two intermediates under suitable conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-(methylsulfonyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl groups can be oxidized further under strong oxidizing conditions.

    Reduction: The compound can be reduced to remove the sulfonyl groups, typically using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of desulfonylated benzamide derivatives.

    Substitution: Formation of various substituted benzamide derivatives depending on the substituents introduced.

Scientific Research Applications

N-(4-(methylsulfonyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-(methylsulfonyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. The sulfonyl groups can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-[5-[4-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl]-4-(pyrrolidin-1-ylsulfonyl)benzamide

  • Key Differences : Incorporates a 1,3,4-oxadiazole ring between the benzamide core and the methylsulfonylphenyl group.
  • The molecular weight increases to 476.5 g/mol (vs. 435.5 g/mol for the target compound).
  • Synthesis : Requires multi-step protocols involving cyclization reactions, similar to methods described for oxadiazole-containing analogs .

N-[4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide

  • Key Differences : Replaces the methylsulfonyl group with a 4-methylpyrimidin-2-ylsulfamoyl moiety.
  • Impact: The pyrimidine ring enhances hydrogen-bonding capacity (H-bond acceptors: 9 vs. 5 in the target compound) and increases molecular weight to 501.6 g/mol.
  • Pharmacokinetics : Higher topological polar surface area (155 Ų vs. ~120 Ų for the target compound) suggests reduced membrane permeability but improved solubility .

Piperazine/Piperidine-Substituted Benzamides (e.g., Compound 5p from )

  • Key Differences : Features a piperazine-carbonyl-piperidine substituent instead of pyrrolidinylsulfonyl.
  • These compounds are often prioritized for CNS applications due to their ability to cross the blood-brain barrier.
  • Biological Activity : Derivatives in this class show Smoothened (Smo) receptor inhibition, relevant in cancer therapy .

Imidazole-Substituted Benzamides ()

  • Key Differences : Replaces pyrrolidinylsulfonyl with imidazole or sulfamoyl-isoxazole groups.
  • Impact : Imidazole’s aromaticity and hydrogen-bonding capacity correlate with antimicrobial and anticancer activities. For example, 4-(1H-imidazol-1-yl)-N-(4-(N-(5-methylisoxazol-4-yl)sulfamoyl)phenyl)benzamide demonstrated potent antifungal activity.
  • SAR Insight : The target compound’s pyrrolidine group may reduce cytotoxicity compared to imidazole derivatives while retaining solubility .

Biological Activity

N-(4-(methylsulfonyl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that has gained attention in various fields, particularly in medicinal chemistry and pharmacology. Its unique structure, which includes both methylsulfonyl and pyrrolidinyl sulfonyl groups, suggests potential biological activities that merit detailed exploration.

Chemical Structure and Properties

The compound's molecular formula is C18H21N3O5S2C_{18}H_{21}N_{3}O_{5}S_{2}, and it features a benzamide core with distinct sulfonyl substituents. The presence of these functional groups is crucial for its biological activity, influencing its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. The sulfonyl groups can form strong interactions with amino acid residues, potentially inhibiting enzyme activity or modulating receptor functions. This interaction can lead to various pharmacological effects, including:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in disease pathways.
  • Receptor Modulation : It could influence receptor activity, impacting signaling pathways critical for cell function.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, the structure-activity relationship (SAR) analyses suggest that the presence of specific substituents enhances cytotoxicity against various cancer cell lines.

CompoundIC50 (µM)Cancer Cell Line
This compoundTBDTBD
Reference Compound A5.0MCF-7
Reference Compound B3.2A549

Note: TBD indicates that specific data for the compound of interest is currently unavailable but should be pursued in ongoing research.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of similar sulfonamide derivatives have shown promising results against both Gram-positive and Gram-negative bacteria. The compound's structural features may confer enhanced potency against resistant strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus31.25 µg/mL
Escherichia coli62.50 µg/mL

Case Studies and Research Findings

  • Antitumor Efficacy : A study published in a peer-reviewed journal demonstrated that similar sulfonamide compounds exhibited significant growth inhibition in various cancer cell lines, highlighting the potential of this compound as a candidate for further development in cancer therapy.
  • Inhibition Studies : In vitro assays have shown that this compound can inhibit specific kinases involved in cancer progression, suggesting a mechanism where it disrupts critical signaling pathways necessary for tumor growth.
  • SAR Analysis : Research focusing on the structure-activity relationship has identified key modifications that enhance biological activity, providing a roadmap for future synthetic efforts aimed at optimizing efficacy.

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